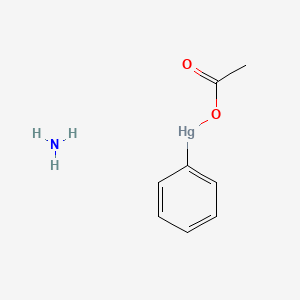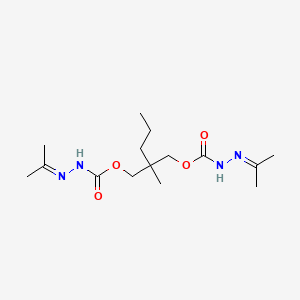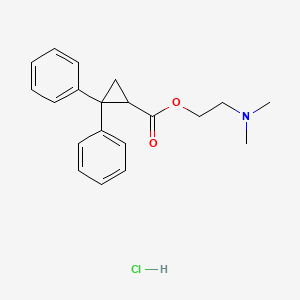![molecular formula C16H22N2O4S B14682853 Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-73-9](/img/structure/B14682853.png)
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with a unique structure that combines an allyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(cyclohexylsulfamoyl)phenyl isocyanate with prop-2-en-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl [4-(methylsulfamoyl)phenyl]carbamate: Similar structure but with a methyl group instead of a cyclohexyl group.
Prop-2-en-1-yl [4-(ethylsulfamoyl)phenyl]carbamate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Prop-2-en-1-yl [4-(isopropylsulfamoyl)phenyl]carbamate: Similar structure but with an isopropyl group instead of a cyclohexyl group.
Uniqueness
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
35819-73-9 |
|---|---|
Molecular Formula |
C16H22N2O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
prop-2-enyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H22N2O4S/c1-2-12-22-16(19)17-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h2,8-11,14,18H,1,3-7,12H2,(H,17,19) |
InChI Key |
FOYQANSMQRDGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
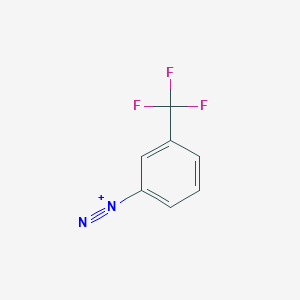
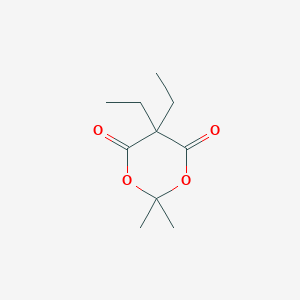
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
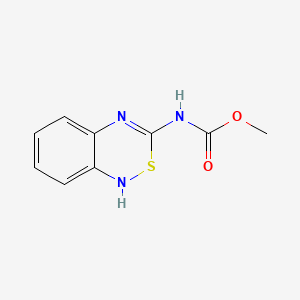
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
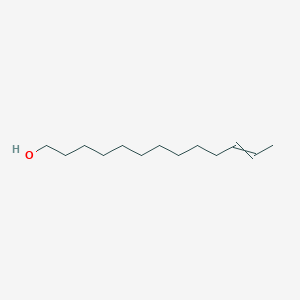
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
